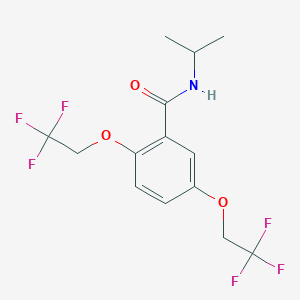
1-ethyl-4-hydroxy-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-3-yl)methyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves catalyst-free conditions, utilizing readily available starting materials for the creation of biologically active products. For example, a one-pot route for the synthesis of pyran-2-ones derivatives was reported, highlighting the simplicity and efficiency of such methods (Hoseinpour et al., 2020). Another innovative method developed for enantiopure pyridin-3-ones involved commercially available sugars as starting materials under mild conditions (Husain et al., 2011).
Molecular Structure Analysis
X-ray diffraction analysis has been instrumental in determining the molecular and crystal structures of related compounds, revealing the influence of intramolecular and intermolecular hydrogen bonds on molecular packing in crystals (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Research into related compounds has led to the discovery of new routes and reactions. For instance, the synthesis of 4H-pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone demonstrated unexpected pathways to benzylidenebis derivatives (Mekheimer et al., 1997).
Physical Properties Analysis
Studies on the physical properties of related compounds, such as crystal structure and supramolecular aggregation, have been reported. For instance, the structure of ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate was characterized by intermolecular interactions (Suresh et al., 2007).
Chemical Properties Analysis
Investigations into the chemical properties of related compounds have highlighted the importance of intramolecular and intermolecular hydrogen bonds in determining stability and reactivity. For example, the synthesis and characterization of novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives emphasized the potential antihypertensive activity of these compounds (Kumar & Mashelker, 2006).
科学的研究の応用
Structural and Molecular Analysis
- The molecular and crystal structures of hydroxy derivatives of hydropyridine, including compounds similar in structure to the specified chemical, have been determined by X-ray diffraction analysis. These studies highlight the conformational flexibility of such molecules and their ability to form extensive networks of intramolecular and intermolecular hydrogen bonds, impacting their molecular packing in crystals (Kuleshova & Khrustalev, 2000).
Chemical Synthesis and Applications
- Research on pyridine derivatives explores their synthesis and potential applications, such as in the development of new pharmaceuticals, materials science, and as intermediates in organic synthesis. For instance, pyridines and their hydroxylated analogs have been synthesized and evaluated for various biological activities and structural analyses, providing insights into their potential utility in drug development and other areas of chemical research (Brbot-Šaranović et al., 2001).
Pharmacological Potential
- Pyridine analogs have been characterized and evaluated for pharmacological properties, including antibacterial activities. This research suggests that modifications to the pyridine core can significantly influence biological activity, highlighting the importance of structural diversity in the development of new therapeutic agents (Patel & Patel, 2012).
特性
IUPAC Name |
1-ethyl-4-hydroxy-6-methyl-3-[(4-methylpiperidin-1-yl)-pyridin-3-ylmethyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-4-23-15(3)12-17(24)18(20(23)25)19(16-6-5-9-21-13-16)22-10-7-14(2)8-11-22/h5-6,9,12-14,19,24H,4,7-8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOYAAYLBSVADQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CN=CC=C2)N3CCC(CC3)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(Naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2487177.png)
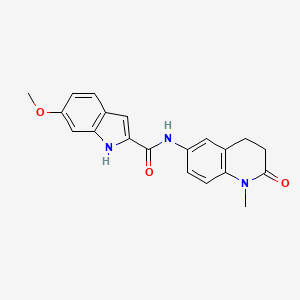

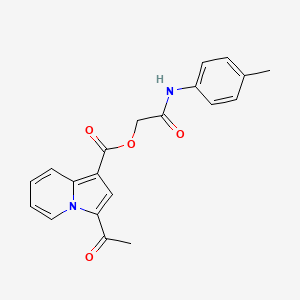

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2487185.png)
![ethyl 1-{[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}piperidine-4-carboxylate](/img/structure/B2487186.png)
![2-[(5-Ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetic acid](/img/structure/B2487190.png)
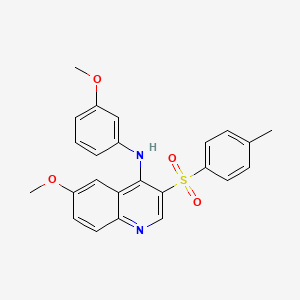
![Tert-butyl 7'-bromo-4'-oxospiro[azetidine-3,2'-chromane]-1-carboxylate](/img/structure/B2487194.png)
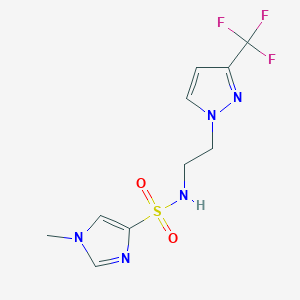
![5-(4-methylphenyl)-N-[4-(methylthio)benzyl]nicotinamide](/img/structure/B2487196.png)
![4-[(E)-2-(2-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2487197.png)
